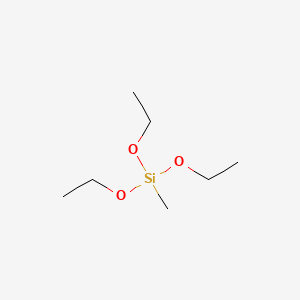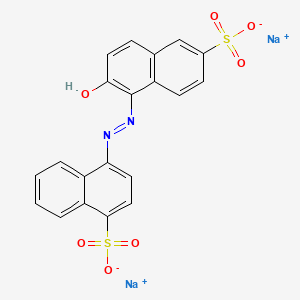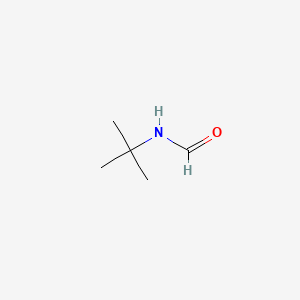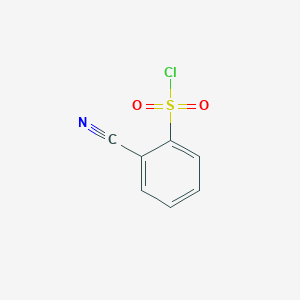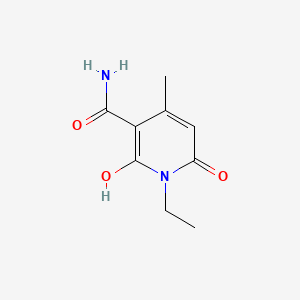
3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
Descripción general
Descripción
3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, also known as 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide, is a chemical compound with the molecular formula C9H12N2O3 . It appears as a light white or light yellow powder .
Synthesis Analysis
The synthesis of 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide can be achieved through various methods. One common method involves the hydrogenation reaction of 2-pyridone using an amino base as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The molecular weight is 196.2 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 430.3±45.0 °C and a predicted density of 1.329±0.06 g/cm3 . It’s soluble in sodium carbonate, slightly soluble in water, and soluble in ethanol .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives: , which share a similar structural motif with our compound of interest, have shown significant antiviral activities . For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be modified to enhance its antiviral properties and be used in the treatment of viral infections.
Anti-inflammatory and Analgesic Applications
Some indole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They have been compared with established medications like indomethacin and celecoxib, indicating their potential as new therapeutic agents for reducing inflammation and pain .
Anticancer Applications
The indole scaffold is found in many synthetic drug molecules with clinical applications, including anticancer properties. The structural similarity of our compound to indole derivatives suggests that it may also be explored for its anticancer activities, possibly by binding with high affinity to multiple receptors involved in cancer progression .
Antimicrobial Applications
Indole derivatives are known for their antimicrobial activities , which include actions against bacteria and fungi. This implies that our compound could be synthesized into various scaffolds to screen for different pharmacological activities, including antimicrobial effects .
Urease Inhibition
Pyridine carboxamide derivatives have been studied as urease inhibitors . These compounds, including structures similar to our compound, have shown significant inhibitory action against urease, an enzyme linked to gastric and duodenal conditions . This application is particularly relevant in developing new therapies for ureolytic bacteria-resistant conditions.
Agricultural Applications
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, contains an indole nucleus similar to our compound. This suggests that derivatives of our compound could be investigated for their role in plant growth and development, potentially serving as a synthetic plant hormone or growth regulator .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that this compound is a reactive arylamine that undergoes condensation and coupling reactions .
Biochemical Pathways
It is known that it reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 4303±450 °C .
Result of Action
It is known that the compound is used in the production of dyes, photographic chemicals, and fungicides .
Action Environment
Propiedades
IUPAC Name |
1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-6(12)4-5(2)7(8(10)13)9(11)14/h4,14H,3H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQSNXHKHKONNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C(=C1O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067438 | |
| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
CAS RN |
29097-12-9 | |
| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029097129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



